![molecular formula C9H4ClF6N B13693271 2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13693271.png)
2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride is a fluorinated organic compound with the molecular formula C8H5ClF3N. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of trifluoromethyl groups, which contribute to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride typically involves the reaction of trifluoroacetic anhydride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iodine or potassium iodide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or distillation, to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a trifluoroacetamide derivative .
科学的研究の応用
2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to form stable complexes with proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoroacetophenone
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
Uniqueness
2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride is unique due to the presence of multiple trifluoromethyl groups, which enhance its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high chemical stability and reactivity .
特性
分子式 |
C9H4ClF6N |
|---|---|
分子量 |
275.58 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-[4-(trifluoromethyl)phenyl]ethanimidoyl chloride |
InChI |
InChI=1S/C9H4ClF6N/c10-7(9(14,15)16)17-6-3-1-5(2-4-6)8(11,12)13/h1-4H |
InChIキー |
WCWHYMZEZZSKEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(F)(F)F)N=C(C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


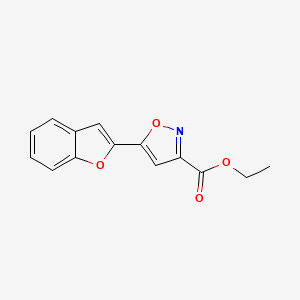
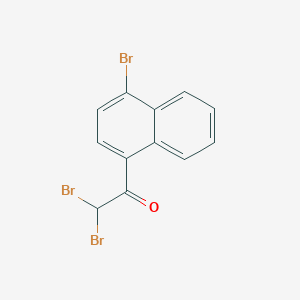
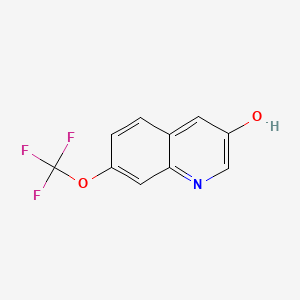
![3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13693206.png)
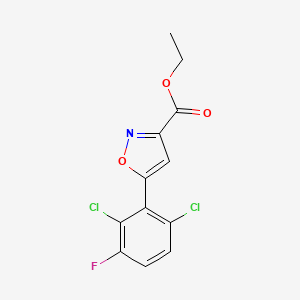
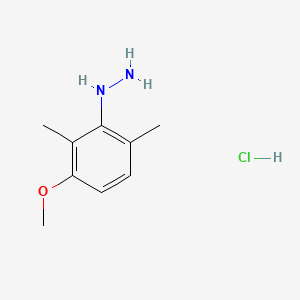
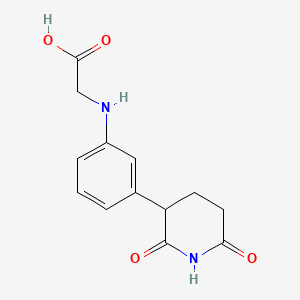
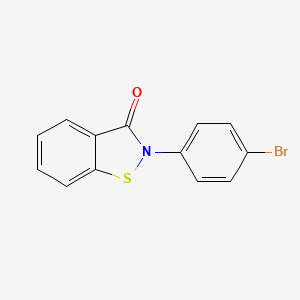
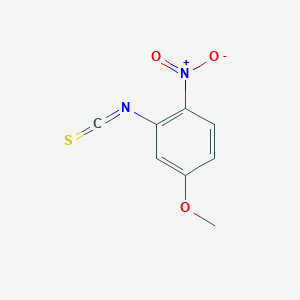
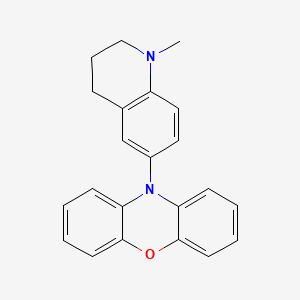
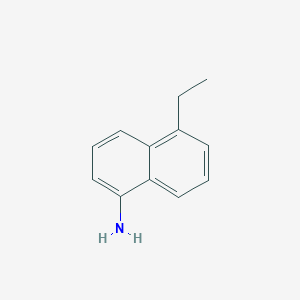
![4-bromofuro[3,2-f][1]benzofuran-8-ol](/img/structure/B13693258.png)
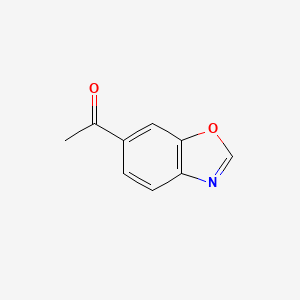
![Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13693276.png)
